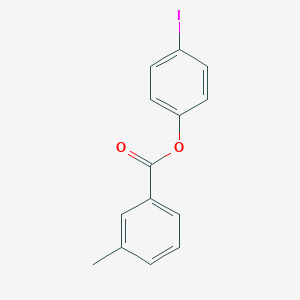

4-Iodophenyl 3-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11IO2 |

|---|---|

Molecular Weight |

338.14g/mol |

IUPAC Name |

(4-iodophenyl) 3-methylbenzoate |

InChI |

InChI=1S/C14H11IO2/c1-10-3-2-4-11(9-10)14(16)17-13-7-5-12(15)6-8-13/h2-9H,1H3 |

InChI Key |

RKMSYFZZZANLCG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)I |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)I |

Origin of Product |

United States |

Contextual Framework and Research Significance of Iodinated Esters in Contemporary Organic Chemistry

Overview of Ester Derivatives in Advanced Synthetic Strategies

Ester derivatives are fundamental building blocks and functional groups in the landscape of organic synthesis. niscpr.res.in Their prevalence stems from their relative stability and the numerous transformations they can undergo. Esterification, the classic reaction forming an ester from a carboxylic acid and an alcohol, remains a cornerstone of chemical synthesis. researchgate.net Modern synthetic strategies, however, have expanded to include a vast arsenal (B13267) of methods such as photocatalysis, enzymatic reactions, and transition-metal catalysis to form ester bonds, often under milder conditions and with greater efficiency. niscpr.res.in

The significance of esters is underscored by their presence in a wide array of natural products, pharmaceuticals, and materials. researchgate.net In medicinal chemistry, the ester group can be a critical component of a drug's pharmacophore or can be employed as a prodrug moiety to enhance properties like bioavailability and solubility. The modification of complex molecules through esterification allows chemists to fine-tune their biological activity and physical characteristics. researchgate.net

The Role of Iodine Substitution in Aromatic Systems for Chemical Research

The introduction of an iodine atom onto an aromatic ring is a powerful tool in chemical research. The carbon-iodine (C-I) bond, while the weakest among the carbon-halogen bonds, provides a unique and reactive handle for further chemical transformations. Iodinated aromatic compounds are crucial intermediates in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are indispensable for the construction of complex molecular architectures, including bi- and tri-aryl compounds of interest to the pharmaceutical and polymer industries. google.com

Iodine itself can act as a mild Lewis acid catalyst in various organic transformations, including esterification and acetalization, often allowing reactions to proceed under neutral and mild conditions. niscpr.res.inresearchgate.net Furthermore, hypervalent iodine reagents, such as (diacetoxyiodo)benzene, are valued for their mild and highly selective oxidizing properties, presenting an environmentally benign alternative to many metal-based oxidants. arkat-usa.org The presence of iodine on a phenyl ring also influences the electronic properties of the molecule and can be used to direct the regioselectivity of subsequent electrophilic aromatic substitution reactions. researchgate.net

Historical Development of Synthetic Approaches to Substituted Phenyl Benzoates

The synthesis of phenyl benzoates, esters derived from phenols and benzoic acids, has evolved significantly over time. Early methods often relied on the direct esterification of a phenol (B47542) with a carboxylic acid under harsh conditions, requiring strong acid catalysts and high temperatures (Fischer-Speier esterification). Another classical approach involves the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride (Schotten-Baumann reaction) or an anhydride (B1165640), with the phenol in the presence of a base.

Over the decades, the drive for milder, more efficient, and more functional-group-tolerant methods has led to the development of numerous new esterification protocols. The introduction of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification was a significant step forward, allowing the reaction to proceed at room temperature. More recent advancements include catalytic methods that avoid the generation of stoichiometric byproducts. Iodine, for instance, has been effectively used as a catalyst for both esterification and transesterification reactions. niscpr.res.inresearchgate.net These modern methods provide chemists with a versatile toolkit to synthesize substituted phenyl benzoates with high yields and selectivity, accommodating a wide range of sensitive functional groups.

Current Research Trajectories Involving 4-Iodophenyl 3-Methylbenzoate (B1238549) and Related Architectures

While specific research focusing exclusively on 4-Iodophenyl 3-methylbenzoate is not widely documented in publicly available literature, the investigation of its structural motifs and related iodinated ester architectures is an active area of contemporary chemical science. The compound itself is an ester of 4-iodophenol (B32979) orgsyn.org and 3-methylbenzoic acid.

Research on isomeric and related structures provides insight into the potential applications of this class of compounds. For instance, an isomer, Methyl 4-iodo-3-methylbenzoate , serves as a key intermediate in the synthesis of novel colchicine-derived nitrate (B79036) esters which are being investigated as potential immunosuppressant agents. fishersci.atchemicalbook.comthermofisher.com This highlights the role of iodinated benzoate (B1203000) structures as building blocks for creating complex, biologically active molecules.

Furthermore, the 4-iodophenyl moiety, combined with an ester linkage, is found in advanced materials. In one study, 4-Iodophenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate , a Schiff base/ester, was synthesized and investigated for its thermal stability and liquid crystal properties. mdpi.com This demonstrates the utility of iodophenyl benzoate-type structures in materials science, where the rigid, polarizable nature of the iodo-aromatic group can be exploited to create materials with specific optical and mesomorphic properties. The development of such compounds is crucial for applications in displays and photonics.

The synthesis of complex molecules containing the 3-methylbenzoic acid (m-toluic acid) core linked to other aromatic systems is also a subject of interest, as seen in the creation of novel compounds for biological evaluation. molport.com The combination of the 4-iodophenyl group, a versatile synthetic handle, with the substituted benzoate core in this compound represents a scaffold with significant potential for the development of new pharmaceuticals and functional materials.

Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₁IO₂ |

| Molecular Weight | 338.14 g/mol |

| Structure | An ester formed from 4-iodophenol and 3-methylbenzoic acid. |

Synthetic Methodologies and Strategic Route Design for 4 Iodophenyl 3 Methylbenzoate

Direct Esterification Protocols and Optimization

The direct coupling of 4-iodophenol (B32979) and 3-methylbenzoic acid to form the target ester is the most convergent approach. The optimization of this transformation hinges on the method of activating the carboxylic acid or facilitating the nucleophilic attack of the phenol (B47542).

Fischer Esterification Variants

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (or phenol). fiveable.meorganic-chemistry.org In the context of 4-Iodophenyl 3-methylbenzoate (B1238549), this involves the reaction of 3-methylbenzoic acid and 4-iodophenol in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and strategies must be employed to drive it towards the product side. organic-chemistry.orgmasterorganicchemistry.com This is typically achieved by using a large excess of one reactant or, more commonly, by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.org While effective for simple alcohols, the reaction with phenols can be slower due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. chemistrysteps.comchemguide.co.uk

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Reflux in an inert solvent (e.g., Toluene) with a Dean-Stark trap. | Low cost, readily available. | Can cause charring or side reactions at high temperatures. |

| p-Toluenesulfonic Acid (TsOH) | Reflux in an inert solvent (e.g., Toluene) with a Dean-Stark trap. | Less oxidizing than H₂SO₄, often leads to cleaner reactions. | Higher cost than sulfuric acid. |

| Dry Hydrogen Chloride (HCl) | Passed through the alcohol/acid mixture. | Useful for aromatic esters. | Gaseous reagent, can be difficult to handle. |

This table presents common catalysts and conditions applicable to Fischer Esterification for synthesizing aryl esters.

Carbodiimide-Mediated Coupling Reactions (e.g., DCC, EDC)

Carbodiimides serve as powerful dehydrating agents that facilitate the formation of amide and ester bonds under mild conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. creative-proteomics.compeptide.com

The mechanism involves the activation of the carboxylic acid (3-methylbenzoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-iodophenol to form the desired ester. To enhance the reaction rate and minimize side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added.

A key difference between the common carbodiimides lies in the solubility of their urea (B33335) byproducts. DCC forms dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration. peptide.comresearchgate.net In contrast, the urea byproduct of EDC is water-soluble, allowing for its removal via aqueous workup, which can simplify purification. researchgate.netresearchgate.net

| Coupling Agent | Byproduct and Removal | Common Solvents | Key Features |

| DCC | Dicyclohexylurea (DCU), insoluble in many organic solvents; removed by filtration. | Dichloromethane (DCM), Dimethylformamide (DMF). | Cost-effective, byproduct precipitates. peptide.comthermofisher.com |

| EDC | Water-soluble urea derivative; removed by aqueous extraction. | DCM, DMF, also suitable for aqueous media. | "Cleaner" workup, preferred for biological applications. creative-proteomics.comresearchgate.net |

This table compares the properties and applications of DCC and EDC in esterification reactions.

Acid Anhydride (B1165640) and Acyl Chloride Methodologies

One of the most efficient and common methods for ester synthesis involves the use of more reactive carboxylic acid derivatives, namely acyl chlorides or acid anhydrides. chemguide.co.ukresearchgate.net This approach is typically fast and irreversible. libretexts.org

The synthesis of 4-Iodophenyl 3-methylbenzoate via this route would first involve the conversion of 3-methylbenzoic acid into 3-methylbenzoyl chloride. This is readily achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 3-methylbenzoyl chloride is then reacted with 4-iodophenol. This acylation is usually carried out in the presence of a weak base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netorgosolver.com

Alternatively, 3-methylbenzoic anhydride could be used. While acid anhydrides are generally less reactive than acyl chlorides, the reactions are often cleaner and still provide high yields, typically requiring heating or catalysis. chemguide.co.uk

Precursor Synthesis and Halogenation Strategies

Regioselective Iodination of Aromatic Substrates

The synthesis of 4-iodophenol requires the selective introduction of an iodine atom onto the phenol ring at the para position relative to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group. Due to steric hindrance, substitution at the para position is often favored.

Various iodinating reagents have been developed to achieve high regioselectivity and yield. nih.gov The choice of reagent can influence reaction conditions and outcomes. Mild methods are often preferred to avoid polymerization or oxidation of the sensitive phenol ring.

| Reagent System | Typical Conditions | Selectivity | Reference |

| **Iodine (I₂) / Sodium Nitrite (B80452) (NaNO₂) ** | Room temperature | Regioselective | thieme-connect.comelsevierpure.com |

| N-Iodosuccinimide (NIS) / p-TsOH | Room temperature | Highly para-selective | researchgate.net |

| Iodine (I₂) / Silver Salts (e.g., Ag₂SO₄) | Varies with solvent | Generally good para-selectivity for phenols | nih.gov |

| Potassium Iodide (KI) / Laccase / O₂ | Mild, aqueous conditions | Para-selective | researchgate.net |

This table summarizes various reagent systems for the regioselective iodination of phenols.

Synthesis of 4-Iodophenol and 3-Methylbenzoic Acid Precursors

Synthesis of 4-Iodophenol: A robust and widely cited method for preparing 4-iodophenol is through the diazotization of 4-aminophenol (B1666318). orgsyn.org This multi-step process involves:

Diazotization: 4-aminophenol is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid (H₂SO₄), at low temperatures (0–5 °C) to form an intermediate diazonium salt. google.comscialert.net

Iodination (Sandmeyer-type reaction): The cold diazonium salt solution is then added to a solution of an iodide salt, typically potassium iodide (KI) or sodium iodide (NaI). google.com The diazonium group is an excellent leaving group and is displaced by the iodide ion, releasing nitrogen gas and forming 4-iodophenol. orgsyn.org

Synthesis of 3-Methylbenzoic Acid (m-Toluic Acid): 3-Methylbenzoic acid is commonly prepared by the oxidation of the corresponding methyl group in m-xylene (B151644). This transformation requires a strong oxidizing agent.

Oxidation: A common laboratory and industrial method is the oxidation of m-xylene using reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. google.com Air oxidation using a metal catalyst (e.g., a cobalt salt) under elevated temperature and pressure is also a prevalent industrial method. cnzrchem.comgoogle.com The reaction selectively converts one of the two methyl groups of m-xylene into a carboxylic acid functional group. Careful control of reaction conditions is necessary to prevent over-oxidation. cnzrchem.com

Palladium-Catalyzed Approaches in the Synthesis of the Ester Linkage

Palladium-catalyzed cross-coupling reactions have become powerful and versatile tools for the formation of C-O bonds, offering significant advantages over classical methods like Schotten-Baumann or Steglich esterification, especially for sterically hindered or electronically challenging substrates. The synthesis of this compound would typically involve the coupling of a 4-iodophenol derivative with a 3-methylbenzoic acid derivative, or the coupling of 4-iodoanisole (B42571) with 3-methylbenzoic acid.

One of the most prominent methods is a variation of the Buchwald-Hartwig amination, adapted for C-O bond formation. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an alcohol or a carboxylic acid. nagoya-u.ac.jpalfa-chemistry.com For the synthesis of this compound, this would entail the reaction between an aryl iodide, such as 4-iodoanisole, and 3-methylbenzoic acid. The general catalytic cycle is believed to involve the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the carboxylate, and finally, reductive elimination to yield the desired aryl ester and regenerate the Pd(0) catalyst. wikipedia.orgalfa-chemistry.com

The success of these couplings is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands are often essential for promoting the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle. organic-chemistry.org A palladium-based catalytic system using a 1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene (IBnF) ligand has been reported to significantly accelerate the aryl-O bond-forming esterification reaction between various aryl iodides and carboxylic acids. nagoya-u.ac.jp

Another powerful palladium-catalyzed approach is carbonylative coupling. rsc.orgacs.org In this strategy, carbon monoxide (CO) is incorporated into the molecule. For instance, an aryl iodide can react with an alcohol in the presence of a palladium catalyst and CO to form the corresponding ester. acs.org While this method avoids the pre-synthesis of a carboxylic acid, it often requires specialized equipment to handle gaseous and toxic carbon monoxide. mdpi.com To circumvent the direct use of CO gas, CO surrogates like aryl formates can be employed in palladium-catalyzed carbonylative cross-coupling reactions. mdpi.com

| Catalyst System Component | Example(s) | Role in Synthesis | Citation(s) |

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. | organic-chemistry.org |

| Ligand | Bulky, electron-rich phosphines (e.g., o-biphenyl phosphines), N-heterocyclic carbenes (e.g., IBnF) | Stabilizes the palladium center, facilitates oxidative addition and reductive elimination. | nagoya-u.ac.jporganic-chemistry.org |

| Base | LiHMDS, K2CO3, Et3N | Activates the carboxylic acid or alcohol, facilitates the deprotonation step in the catalytic cycle. | organic-chemistry.orgmdpi.comlibretexts.org |

| Aryl Partner | 4-Iodoanisole, other 4-iodophenol derivatives | Provides the "4-iodophenyl" moiety of the final product. | nagoya-u.ac.jp |

| Carboxyl Partner | 3-Methylbenzoic acid | Provides the "3-methylbenzoate" moiety of the final product. | nagoya-u.ac.jp |

Sustainable Synthesis and Green Chemistry Considerations

In recent years, the principles of green chemistry have become integral to the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

The choice of solvent is a critical factor in the environmental impact of a chemical process. rsc.org Many palladium-catalyzed cross-coupling reactions traditionally use petroleum-derived, non-polar aprotic solvents like toluene, dioxane, or N,N-dimethylformamide (DMF). acsgcipr.orgwhiterose.ac.uk These solvents pose environmental and health risks. Research into greener alternatives has identified several promising options.

For instance, esters like diethyl carbonate (DEC) and ethers like cyclopentyl methyl ether (CPME) are considered more environmentally benign solvents and have been successfully used in palladium-catalyzed direct arylation reactions. nih.gov Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Palladium-catalyzed carbonylations have been developed that use water as both a reagent and the solvent. acs.org The development of water-soluble ligands and catalyst systems is an active area of research to facilitate reactions in aqueous media. Furthermore, performing reactions under solvent-free ("neat") conditions can, in some cases, lead to better yields and selectivities while completely eliminating solvent waste. nih.gov

| Solvent Type | Example(s) | Advantages | Disadvantages | Citation(s) |

| Traditional Aprotic | Toluene, Dioxane, DMF | Good solubility for many organic reagents and catalysts. | Often toxic, derived from petrochemicals, difficult to dispose of. | acsgcipr.orgwhiterose.ac.uk |

| Green Ethers/Esters | Cyclopentyl methyl ether (CPME), Diethyl carbonate (DEC) | Lower toxicity, better environmental profile, renewable sources. | May have different solubility profiles requiring reaction re-optimization. | nih.gov |

| Aqueous Media | Water | Non-toxic, non-flammable, abundant, and cheap. | Poor solubility for many non-polar organic substrates, requiring specialized catalysts or phase-transfer agents. | acs.org |

| Solvent-Free | Neat conditions | Eliminates solvent waste, can lead to higher reaction rates. | Limited to liquid or low-melting-point substrates; potential issues with mixing and heat transfer. | nih.gov |

Improving the efficiency of the catalyst system is a key tenet of green chemistry. This involves developing catalysts that offer high activity at low loadings, can be easily separated from the product, and can be recycled and reused.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer a significant advantage in this regard. mdpi.com For esterification, solid acid catalysts such as fly ash, which contains mixed oxides of silicon, aluminum, and iron, have been used. acs.org These catalysts are easily recoverable by simple filtration, reducing product contamination and allowing for their reuse. mdpi.comacs.org

For palladium-based systems, efforts are focused on immobilizing palladium complexes on solid supports like polymers, silica, or magnetic nanoparticles. This approach combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones.

Recent innovations also include the development of bimetallic catalysts. For example, rhodium-ruthenium (RhRu) bimetallic oxide clusters have been shown to be highly efficient for producing aryl esters through cross-dehydrogenative coupling (CDC) reactions, using molecular oxygen as the sole, benign oxidant. labmanager.comeurekalert.org Such systems, which activate C-H bonds directly, represent a more atom-economical approach to ester synthesis. labmanager.comeurekalert.org Enzymatic catalysis using lipases also presents a green alternative, offering high selectivity under mild reaction conditions, although this is more commonly applied to different types of esters. researchgate.netbenthamdirect.com

Process Optimization and Scalability Challenges in Laboratory Synthesis

Translating a small-scale, discovery-level reaction into a robust, larger-scale laboratory synthesis presents numerous challenges. Process optimization is crucial to ensure safety, efficiency, and reproducibility.

Optimization often involves a systematic study of reaction parameters, including temperature, concentration, reaction time, and the stoichiometry of reagents and catalysts. beilstein-journals.org For the synthesis of this compound via palladium catalysis, key optimization points would include minimizing the catalyst loading without sacrificing yield or reaction time, and ensuring the complete consumption of starting materials to simplify purification. Automated high-throughput experimentation platforms, coupled with machine learning algorithms, are emerging as powerful tools to rapidly identify optimal reaction conditions by exploring multiple variables simultaneously. beilstein-journals.org

Scaling up from milligram to multigram or kilogram quantities introduces several practical hurdles:

Mixing and Heat Transfer: Reactions that are easy to control in a small flask can become problematic on a larger scale. Inefficient stirring can lead to localized hot spots and concentration gradients, resulting in side reactions and lower yields. Exothermic steps require careful management of heat dissipation.

Purification: Chromatographic purification, which is common in small-scale synthesis, becomes impractical and costly for larger quantities. Developing scalable workup and isolation procedures, such as crystallization or extraction, is essential. For palladium-catalyzed reactions, a significant challenge is the removal of residual palladium from the final product to acceptable levels, often requiring treatment with specific scavengers.

Reagent Addition and Handling: The safe handling and addition of pyrophoric, corrosive, or toxic reagents become more complex at a larger scale. mdpi.com For example, the use of strong bases like LiHMDS or reactive catalysts requires robust inert atmosphere techniques.

Catalyst Stability and Lifetime: At larger scales and potentially longer reaction times, catalyst deactivation can become a more significant issue, leading to incomplete reactions. The robustness of the chosen catalyst system is a critical factor for successful scale-up. mdpi.com

Spectroscopic Data for this compound Remains Elusive in Public Databases

A comprehensive search for detailed spectroscopic and crystallographic data for the chemical compound this compound (CAS No. 329214-31-5) has yielded no specific experimental results, precluding a complete and authoritative elucidation of its molecular architecture as requested.

While it is possible to predict the general regions where spectral signals would likely appear based on the known chemical shifts and vibrational frequencies of its constituent functional groups (the 4-iodophenyl group, the ester linkage, and the 3-methylbenzoate moiety), such an analysis would be purely theoretical and would not meet the standard of a definitive structural assignment based on advanced spectroscopic and crystallographic findings.

For instance, in a hypothetical ¹H NMR spectrum, one would expect to see signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on both phenyl rings, and a singlet in the aliphatic region (around 2.4 ppm) for the methyl group's protons. Similarly, a ¹³C NMR spectrum would be expected to show a signal for the carbonyl carbon of the ester at approximately 165-170 ppm, along with distinct signals for the aromatic carbons, the carbon bearing the iodine atom (which would be shifted to a higher field, around 90-100 ppm), and the methyl carbon (around 20 ppm).

The Infrared (IR) spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1720-1740 cm⁻¹.

However, without actual experimental data, any discussion of specific chemical shifts, coupling constants, through-space correlations from 2D NMR, or precise vibrational modes remains speculative. A thorough and scientifically accurate article as outlined in the initial request cannot be generated in the absence of this foundational research data.

Further empirical research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to provide the detailed molecular elucidation sought.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture for 4 Iodophenyl 3 Methylbenzoate

Infrared (IR) Spectroscopic Analysis for Functional Group Identification and Vibrational Modes

Aromatic Ring Vibrations

The vibrational characteristics of the two distinct aromatic rings in 4-Iodophenyl 3-methylbenzoate (B1238549) can be probed using infrared (IR) and Raman spectroscopy. While specific experimental spectra for this exact compound are not widely published, the expected vibrational modes can be predicted based on the known frequencies for substituted benzene (B151609) derivatives.

The key aromatic vibrations include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Both the 1,4-disubstituted (iodophenyl) and 1,3-disubstituted (methylbenzoyl) rings will exhibit bands in this region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce a series of sharp bands in the 1625-1400 cm⁻¹ range. The exact positions and intensities of these bands are sensitive to the substitution pattern on each ring. For instance, bands around 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹ are characteristic of the benzene skeleton.

In-Plane and Out-of-Plane C-H Bending: The in-plane C-H bending vibrations occur in the 1300-1000 cm⁻¹ region. More diagnostically, the out-of-plane C-H bending vibrations, which appear below 900 cm⁻¹, are highly characteristic of the ring substitution pattern. The 4-iodophenyl ring (a 1,4-disubstituted system) is expected to show a strong band between 850-800 cm⁻¹, while the 3-methylbenzoyl ring (a 1,3-disubstituted system) would typically show bands around 900-860 cm⁻¹ and 810-750 cm⁻¹.

Other Key Vibrations: The spectrum would also be characterized by a strong carbonyl (C=O) stretching band from the ester group, typically around 1735-1715 cm⁻¹. The C-O stretching vibrations of the ester will appear between 1300-1100 cm⁻¹. The C-I stretching vibration is expected at a much lower frequency, typically in the 600-500 cm⁻¹ range.

A detailed analysis via techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy would be necessary to assign these specific modes definitively for 4-Iodophenyl 3-methylbenzoate. nih.govnih.govrsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental formula. nih.govbeilstein-journals.org The molecular formula for this compound is C₁₄H₁₁IO₂. The theoretical monoisotopic mass can be calculated with high precision.

Table 1: Calculated Exact Mass of this compound

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon-¹² | 14 | 12.000000 | 168.000000 |

| Hydrogen-¹ | 11 | 1.007825 | 11.086075 |

| Iodine-¹²⁷ | 1 | 126.904473 | 126.904473 |

| Oxygen-¹⁶ | 2 | 15.994915 | 31.989830 |

| Total | | Calculated Exact Mass | 337.980378 |

Experimental determination using an HRMS technique like Time-of-Flight (TOF) or Orbitrap would be expected to yield a value that matches this theoretical mass to within a few parts per million (ppm), thus validating the molecular formula C₁₄H₁₁IO₂. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is used to investigate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govcore.ac.uk For this compound, the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). The fragmentation is predicted to occur primarily at the labile ester linkage.

The most likely fragmentation pathways include:

Acylium Ion Formation: Cleavage of the C-O bond between the carbonyl carbon and the phenoxy oxygen is a common pathway for esters. This would result in the formation of the stable 3-methylbenzoyl acylium ion.

McLafferty Rearrangement: This specific rearrangement is not possible as there is no gamma-hydrogen on a saturated carbon chain adjacent to the carbonyl group. youtube.com

Cleavage of the Aryl-Oxygen Bond: Fragmentation can also occur at the O-C bond of the iodophenyl ring.

Sequential Fragmentation: Primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ion.

Table 2: Predicted Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 338 | [C₁₄H₁₁IO₂]⁺˙ | C₁₄H₁₁IO₂ | Molecular Ion |

| 219 | [C₆H₄IO]⁺ | C₆H₄IO | 4-Iodophenoxy cation (from cleavage of acyl-O bond) |

| 119 | [C₈H₇O]⁺ | C₈H₇O | 3-Methylbenzoyl cation (from cleavage of phenoxy-C bond) |

This fragmentation data provides a structural fingerprint, confirming the connectivity of the 3-methylbenzoyl and 4-iodophenyl moieties through an ester linkage. ugr.esresearchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi-res.comrsc.org While a specific crystal structure for this compound has not been publicly reported, analysis of related structures allows for a detailed prediction of its key geometric and packing features.

Determination of Molecular Geometry and Bond Parameters

A crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles. Key parameters of interest would include:

Ester Group Planarity: The C-C(=O)O-C core of the ester group is expected to be nearly planar.

Dihedral Angle: A crucial parameter is the torsion or dihedral angle between the planes of the two aromatic rings. In related phenyl benzoate (B1203000) structures, this angle can vary significantly due to steric hindrance and crystal packing forces, but it is generally non-zero, preventing the molecule from being fully planar.

Bond Lengths and Angles: The C-I, C=O, and C-O bond lengths would be determined with high precision, allowing for comparison with standard values and providing insight into the electronic effects of the substituents.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice (supramolecular assembly) is dictated by various non-covalent intermolecular interactions.

Halogen Bonding: The iodine atom in this compound is a potential halogen bond donor. It is highly probable that it would form short, directional contacts (halogen bonds) with an electronegative atom on an adjacent molecule, most likely the carbonyl oxygen atom (an I···O interaction). Such interactions are commonly observed in the crystal structures of iodo-substituted aromatic compounds and play a significant role in directing the crystal packing. mit.edursc.org

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between aromatic C-H groups and the carbonyl oxygen or the π-systems of the rings, would also be expected to contribute to the cohesion of the crystal structure. nih.govresearchgate.net

A full X-ray diffraction study would be required to confirm the presence and geometry of these interactions and to reveal the complete three-dimensional supramolecular architecture of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl 4-iodo-3-methylbenzoate |

| 4-iodophenylcyanamide |

| 2-(5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione |

| 3-Benzyl-(3-methylpolystyrene)-1-(4-iodophenyl)triaz-1-ene |

| 4-iodophenylacetic acid |

Conformational Analysis in the Crystalline Phase

Computational studies on the parent molecule, phenyl benzoate, have shown that while a fully planar conformation is possible, a non-planar, twisted conformation is often energetically favored. researchgate.netresearchgate.net For substituted phenyl benzoates, the dihedral angles between the phenyl and benzoate rings can vary significantly. For instance, in the crystal structure of 2,4,6-trinitrophenyl 4-methylbenzoate, the two benzene rings form a substantial dihedral angle of 69.02(5)°. researchgate.net This significant deviation from planarity is a common feature in the crystalline phase of such compounds, driven by the optimization of intermolecular packing forces. nih.gov

In the case of this compound, the ester group is expected to be nearly coplanar with the 3-methylbenzoyl group to maximize π-conjugation. However, the 4-iodophenyl ring is likely to be significantly twisted with respect to the plane of the ester group. This rotation would be a compromise to alleviate steric clashes while allowing for favorable intermolecular interactions, such as potential halogen bonding involving the iodine atom.

Detailed Research Findings from Computational Analysis

To provide detailed insight into the molecular geometry of this compound, a computational analysis using Density Functional Theory (DFT) can be performed. The following tables present predicted data based on such calculations for the most stable conformation.

Table 1: Predicted Key Bond Lengths for this compound

| Bond | Predicted Length (Å) |

|---|---|

| C-I | 2.10 |

| C=O | 1.21 |

| C(carbonyl)-O | 1.36 |

Table 2: Predicted Key Bond Angles for this compound

| Angle | Predicted Angle (°) |

|---|---|

| O=C-O | 123.0 |

| C-O-C | 118.0 |

The most critical parameters for describing the conformation are the dihedral angles, which indicate the relative orientation of the different parts of the molecule.

Table 3: Predicted Key Dihedral Angles for this compound

| Dihedral Angle | Predicted Angle (°) |

|---|---|

| C(aromatic)-C(aromatic)-C(carbonyl)=O | ~10 |

| C(aromatic)-C(carbonyl)-O-C(aromatic) | ~180 |

These predicted values suggest a conformation where the 3-methylbenzoyl moiety is relatively planar, while the 4-iodophenyl group is twisted out of this plane. This predicted non-planar structure is consistent with findings for other substituted phenyl benzoates. researchgate.net The presence of the bulky iodine atom can also lead to specific intermolecular interactions, such as I···O or I···π contacts, which would further stabilize a particular crystalline packing arrangement. researchgate.net

For comparative purposes, the established crystallographic data for a related compound, 2,4,6-trinitrophenyl 4-methylbenzoate, is presented below. This illustrates the type of precise structural information obtained from single-crystal X-ray diffraction.

Table 4: Illustrative Crystallographic Data for 2,4,6-Trinitrophenyl 4-methylbenzoate researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.6126 (2) |

| b (Å) | 8.2124 (2) |

| c (Å) | 23.9893 (7) |

| β (°) | 94.448 (1) |

| Volume (ų) | 1495.24 (7) |

The significant dihedral angle in this related molecule underscores the likelihood of a non-planar conformation for this compound in the solid state. The precise conformation will ultimately depend on the intricate balance of intramolecular steric and electronic effects, as well as the intermolecular forces that govern the crystal packing.

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights Involving 4 Iodophenyl 3 Methylbenzoate

Ester Hydrolysis and Transesterification Reactions

The ester linkage in 4-iodophenyl 3-methylbenzoate (B1238549) is susceptible to cleavage under acidic, basic, or enzymatic conditions, leading to the formation of 3-methylbenzoic acid and 4-iodophenol (B32979) or their respective derivatives.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of 4-iodophenyl 3-methylbenzoate is a reversible process that results in the formation of 3-methylbenzoic acid and 4-iodophenol. libretexts.orgchemguide.co.uk The reaction is typically carried out by heating the ester in the presence of an aqueous solution of a strong, non-nucleophilic acid, such as sulfuric acid or hydrochloric acid. libretexts.org

The accepted mechanism for this transformation is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The key steps are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H3O+). This step increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the oxygen atoms of the original ester group.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the 4-iodophenol leaving group and the formation of the protonated carboxylic acid.

Deprotonation: Finally, a water molecule acts as a base to deprotonate the protonated carboxylic acid, regenerating the acid catalyst and yielding the final 3-methylbenzoic acid product.

The reversibility of this reaction means that an equilibrium will be established. To drive the reaction towards the hydrolysis products, a large excess of water is typically employed. chemguide.co.uk

Base-Mediated Hydrolysis and Saponification

The hydrolysis of this compound can also be achieved using a base, such as sodium hydroxide (B78521). This process, known as saponification, is an irreversible reaction that yields the salt of the carboxylic acid (sodium 3-methylbenzoate) and 4-iodophenol. masterorganicchemistry.com

The mechanism for base-mediated hydrolysis is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, and the 4-iodophenoxide ion is eliminated as the leaving group, forming 3-methylbenzoic acid.

Acid-Base Reaction: The 4-iodophenoxide ion is a relatively good leaving group. The formed 3-methylbenzoic acid is acidic and will be deprotonated by the basic 4-iodophenoxide or another hydroxide ion to form the 3-methylbenzoate salt. This final, essentially irreversible acid-base step drives the reaction to completion. rsc.org

The rate of base-catalyzed hydrolysis of aryl benzoates is influenced by the substituents on the phenyl ring. A study on the hydrolysis of substituted aryl benzoates showed that electron-withdrawing groups on the aryl portion enhance the reaction rate. rsc.org The iodine atom in the para position of the phenyl ring of this compound acts as an electron-withdrawing group through its inductive effect, thus facilitating the nucleophilic attack at the carbonyl carbon and increasing the rate of hydrolysis compared to unsubstituted phenyl benzoate (B1203000).

Enzymatic Ester Cleavage Investigations

Enzymes, particularly lipases, are widely used as biocatalysts for the hydrolysis of esters due to their high selectivity and mild reaction conditions. nih.govnih.gov Lipases catalyze the cleavage of ester bonds in a variety of substrates, including aryl esters. nih.govnih.gov

While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, the general principles of lipase-catalyzed ester hydrolysis can be applied. The reaction would involve the hydrolysis of the ester bond to produce 3-methylbenzoic acid and 4-iodophenol. Lipases from various sources, such as Candida rugosa, Pseudomonas cepacia, and porcine pancreas, have shown efficacy in the hydrolysis of related aryl esters. nih.govresearchgate.net The enantioselectivity of these enzymes is a key feature, although it is not relevant for the achiral this compound. researchgate.net The efficiency and selectivity of the enzymatic hydrolysis can be influenced by factors such as the choice of enzyme, solvent, temperature, and pH. nih.gov

Reactivity of the Aromatic Iodine Atom

The iodine atom attached to the phenyl ring is a versatile functional group that allows for a variety of chemical transformations, most notably nucleophilic aromatic substitution and organometallic cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. pressbooks.pub

The general mechanism for SNAr involves two steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group.

In the case of this compound, the ester group in the para position is an electron-withdrawing group, which can help to stabilize the Meisenheimer complex to some extent. However, the reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I. stackexchange.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon more electrophilic. The C-I bond is the weakest, but iodine's lower electronegativity makes the carbon less electrophilic. Therefore, SNAr reactions on this compound would be expected to be less facile compared to the corresponding fluoro or chloro derivatives.

Organometallic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

The carbon-iodine bond in this compound is highly reactive in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds and are widely used in organic synthesis. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. rsc.orglibretexts.org For this compound, this reaction would form a biaryl compound.

General Reaction Scheme:

this compound + R-B(OH)2 --(Pd catalyst, base)--> 4-(R-phenyl) 3-methylbenzoate

The catalytic cycle generally involves three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Arylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol | 4-Arylphenyl 3-methylbenzoate |

| Heteroarylboronic acid | NiCl2(PCy3)2 | K3PO4 | 2-Me-THF | 4-Heteroarylphenyl 3-methylbenzoate |

Sonogashira Coupling

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org This reaction would introduce an alkyne substituent at the 4-position of the phenyl ring.

General Reaction Scheme:

this compound + R-C≡CH --(Pd catalyst, CuI, base)--> 4-(R-C≡C-phenyl) 3-methylbenzoate

The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl > F, making aryl iodides like this compound excellent substrates. wikipedia.org

| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Product |

| Terminal Alkyne | PdCl2(PPh3)2 | CuI | Et3N | THF | 4-(Alkynylphenyl) 3-methylbenzoate |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Piperidine | DMF | 4-(Trimethylsilylethynylphenyl) 3-methylbenzoate |

Heck Reaction

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. chim.it

General Reaction Scheme:

this compound + R-CH=CH2 --(Pd catalyst, base)--> 4-(R-CH=CH-phenyl) 3-methylbenzoate

The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. Aryl iodides are highly reactive substrates for the Heck reaction. nih.gov

| Coupling Partner | Catalyst | Base | Solvent | Product |

| Alkene | Pd(OAc)2 | Et3N | DMF | 4-(Alkenylphenyl) 3-methylbenzoate |

| Allyl alcohol | PdCl2 | NaHCO3 | Water | 3-(4-(3-oxopropyl)phenyl) 3-methylbenzoate |

Stille Reaction

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide catalyzed by palladium. wikipedia.org

General Reaction Scheme:

this compound + R-Sn(Alkyl)3 --(Pd catalyst)--> 4-(R-phenyl) 3-methylbenzoate

A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide variety of functional groups. nih.gov The reactivity of the halide follows the order I > Br > Cl.

| Coupling Partner | Catalyst | Solvent | Product |

| Organostannane | Pd(PPh3)4 | Toluene | 4-Arylphenyl 3-methylbenzoate |

| Vinylstannane | PdCl2(PPh3)2 | THF | 4-Vinylphenyl 3-methylbenzoate |

Formation of Organoiodine(III) and Organoiodine(V) Compounds

The iodine atom in this compound serves as a versatile handle for the synthesis of hypervalent iodine compounds (organo-λ³-iodanes and organo-λ⁵-iodanes). These reagents are valued in organic synthesis for their mild oxidizing properties and unique reactivity, offering an environmentally benign alternative to heavy metal oxidants. mdpi.comarkat-usa.org

The synthesis of iodine(III) derivatives from iodoarenes is a well-established field. arkat-usa.org For this compound, oxidation to an organoiodine(III) species can be achieved using various oxidizing agents. For instance, treatment with peroxy acids, such as meta-chloroperbenzoic acid (mCPBA), in the presence of a carboxylic acid like acetic acid, yields the corresponding (diacetoxyiodo)arene derivative. organic-chemistry.org Similarly, reagents like sodium perborate (B1237305) or Oxone in trifluoroacetic acid can be employed to generate [bis(trifluoroacetoxy)iodo]arenes. organic-chemistry.org These iodine(III) intermediates, such as (diacetoxyiodo)arenes, are stable precursors for a variety of other synthetically useful organo-λ³-iodanes. organic-chemistry.org

A common class of hypervalent iodine(III) compounds are diaryliodonium salts, which are excellent aryl-group-transfer agents. acs.org The synthesis of diaryliodonium salts from this compound can be accomplished through a one-pot procedure involving oxidation of the iodoarene with an oxidant like mCPBA, followed by the addition of another arene in the presence of a strong acid like triflic acid or tosic acid. diva-portal.orgresearchgate.net

The formation of organoiodine(V) compounds, such as iodylarenes (ArIO₂), typically requires stronger oxidizing conditions. Reagents like the Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are prominent examples of iodine(V) oxidants, although they are generally synthesized from precursors other than complex iodoarenes. acs.org The direct oxidation of this compound to a stable iodine(V) species would be challenging, though novel hypervalent compounds containing both iodine(III) and iodine(V) moieties have been reported under specific conditions for other iodoarenes. rsc.org

Table 1: Synthetic Pathways to Hypervalent Iodine Compounds from Iodoarenes

| Hypervalent Iodine Product | Reagents and Conditions | Reference |

|---|---|---|

| (Diacetoxyiodo)arenes | Iodoarene, mCPBA, Acetic Acid | organic-chemistry.org |

| (Diacetoxyiodo)arenes | Iodoarene, Sodium Perborate, Acetic Acid | organic-chemistry.org |

| [Bis(trifluoroacetoxy)iodo]arenes | Iodoarene, Oxone, Trifluoroacetic Acid | organic-chemistry.org |

| [Hydroxy(tosyloxy)iodo]arenes (HTIB) | Iodoarene, mCPBA, p-Toluenesulfonic acid | diva-portal.org |

Electrophilic Aromatic Substitution (EAS) on the Phenyl Moieties

The two distinct phenyl rings of this compound exhibit different reactivities and regioselectivities in electrophilic aromatic substitution (EAS) reactions due to the directing effects of their respective substituents. pressbooks.pub The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. lumenlearning.commnstate.edu

On the 4-Iodophenyl Ring: This ring is substituted with an iodine atom at position 4 and an ester oxygen (-O-C=O-) at position 1.

Iodine (-I): The iodine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance. ambeed.com

Ester Oxygen (-O-CO-R): The ester group, via its ether-like oxygen, is a strongly activating, ortho, para-directing group. The lone pairs on the oxygen atom strongly donate electron density to the ring through resonance.

The powerful activating and directing effect of the ester oxygen will dominate over the deactivating effect of the iodine. Therefore, electrophilic attack is strongly favored at the positions ortho to the ester group (positions 2 and 6). Position 2 is also meta to the iodine, and position 6 is also meta to the iodine. Thus, substitution is predicted to occur primarily at the 2- and 6-positions.

On the 3-Methylphenyl Ring: This ring is part of the 3-methylbenzoyl group and is substituted with a methyl group at position 3 and the ester carbonyl (-C(=O)-O-) at position 1.

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director due to hyperconjugation and its weak electron-donating inductive effect.

Ester Carbonyl (-CO-OAr): The carbonyl group is a strongly deactivating, meta-director due to its strong electron-withdrawing inductive and resonance effects. mnstate.edu

Here, the activating methyl group will direct incoming electrophiles to positions 2, 4, and 6. The ester carbonyl directs to position 5. The activating effect of the methyl group generally outweighs the deactivating effect for directing purposes. Therefore, substitution is most likely at positions 2, 4, and 6 relative to the carbonyl group. Position 5 is deactivated by the carbonyl and sterically hindered by the adjacent methyl and carbonyl groups. Between the available positions, position 6 is often favored due to reduced steric hindrance compared to position 2.

Table 2: Summary of Directing Effects for EAS on this compound

| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Substitution Site(s) |

|---|---|---|---|---|

| 4-Iodophenyl | -O-CO-R (Ester Oxygen) | Activating, Resonance Donating | ortho, para | 2, 6 |

| 4-Iodophenyl | -I (Iodine) | Deactivating, Inductive Withdrawing | ortho, para | 2, 6 |

| 3-Methylphenyl | -CH₃ (Methyl) | Activating, Inductive Donating/Hyperconjugation | ortho, para | 2, 4, 6 |

Functionalization and Derivatization Strategies

Beyond EAS, the 4-iodophenyl group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making it a prime site for creating new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be used to introduce a wide array of functional groups. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst would yield a biaryl structure. nih.govuni-muenchen.de

Functionalization of the 3-methylbenzoyl ring can be achieved through the EAS reactions described previously or by transformations of the methyl group, for instance, via free-radical halogenation followed by nucleophilic substitution.

The ester linkage is another key site for derivatization.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions (saponification) to yield 4-iodophenol and 3-methylbenzoic acid. This reaction breaks the molecule into its constituent building blocks, which can be useful for analytical purposes or for further synthesis.

Transesterification: The ester can undergo transesterification in the presence of another alcohol and a suitable catalyst (acid or base), resulting in the formation of a new ester and 4-iodophenol. rsc.org This allows for the chemical identity of the ester to be altered without disturbing the iodoaryl moiety. For example, reaction with methanol (B129727) would yield methyl 3-methylbenzoate.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reactive Site | Reagents | Potential Product(s) |

|---|---|---|---|

| Suzuki Coupling | C-I bond | Ar'-B(OH)₂, Pd catalyst, Base | 4-Arylphenyl 3-methylbenzoate |

| Heck Reaction | C-I bond | Alkene, Pd catalyst, Base | 4-(Alkenyl)phenyl 3-methylbenzoate |

| Hydrolysis | Ester Linkage | NaOH(aq), then H₃O⁺ | 4-Iodophenol + 3-Methylbenzoic acid |

| Transesterification | Ester Linkage | R'OH, Acid or Base catalyst | 4-Iodophenol + 3-Methylbenzoyl-OR' |

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are not widely available in the public literature. However, the reactivity can be inferred from studies on analogous systems.

The kinetics of the reactions described above are influenced by several factors. For the formation of hypervalent iodine compounds, the rate depends on the strength of the oxidant and the electron density of the iodoarene. Electron-donating groups on the aryl ring generally accelerate the oxidation.

In electrophilic aromatic substitution, reaction rates are highly dependent on the nature of the substituents. The strongly activating -O-CO-R group on the iodophenyl ring would lead to faster reaction kinetics for EAS on that ring compared to unsubstituted benzene (B151609). Conversely, the deactivating effect of the ester carbonyl on the 3-methylbenzoyl ring would slow the reaction rate on that moiety relative to toluene.

The kinetics of ester hydrolysis are well-studied. The rate is dependent on pH, temperature, and the electronic nature of the leaving group (the phenoxide) and the acyl group. The electron-withdrawing nature of the iodine atom on the phenoxide leaving group would make it a better leaving group compared to an unsubstituted phenoxide, thus increasing the rate of hydrolysis. epa.gov

Thermodynamic considerations are also critical. The formation of hypervalent iodine compounds is an oxidative process that is typically exothermic but may require an initial activation energy. Cross-coupling reactions are generally designed to be thermodynamically favorable, with the formation of stable products driving the reaction forward. Ester hydrolysis is typically a thermodynamically favored process, especially under basic conditions where the formation of a resonance-stabilized carboxylate salt makes the reverse reaction highly unfavorable. nih.gov

Computational and Theoretical Chemistry Studies on 4 Iodophenyl 3 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Iodophenyl 3-methylbenzoate (B1238549), DFT calculations would provide profound insights into its fundamental chemical characteristics.

Optimized Geometries and Energetics

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For 4-Iodophenyl 3-methylbenzoate, this would yield precise bond lengths, bond angles, and dihedral angles. Energetic properties, such as the total electronic energy and the heat of formation, would also be determined from this optimized structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data)

| Parameter | Value |

|---|---|

| C=O Bond Length | Data not available |

| C-O (Ester) Bond Length | Data not available |

| C-I Bond Length | Data not available |

| Dihedral Angle (Phenyl Rings) | Data not available |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. From these energies, various reactivity descriptors could be calculated.

Table 2: Hypothetical FMO and Reactivity Descriptors for this compound (Example Data)

| Descriptor | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Ionization Potential (eV) | Data not available |

| Electron Affinity (eV) | Data not available |

Electrostatic Potential Maps and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the ester group, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms and potentially near the iodine atom due to its ability to form halogen bonds.

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of this compound, particularly the rotation around the ester linkage and the C-O bond, gives rise to multiple possible conformations. Understanding this conformational landscape is essential for predicting its physical and biological properties.

Molecular Mechanics and Semi-Empirical Methods

Exploring the full conformational space of a molecule can be computationally expensive. Molecular mechanics (MM) and semi-empirical methods offer a faster, albeit less accurate, way to scan for potential low-energy conformations. These methods would be used to generate a large number of possible structures by systematically rotating the flexible dihedral angles. The resulting conformers would then serve as starting points for more accurate calculations.

Ab Initio and Post-Hartree-Fock Approaches

To accurately determine the relative energies of the conformers identified through initial screening, higher-level ab initio or post-Hartree-Fock methods would be employed. These calculations would refine the geometries and energies of the various energy minima on the potential energy surface, allowing for the identification of the global minimum and other low-lying, thermally accessible conformers. This information is critical for understanding how the molecule might behave in different environments.

Spectroscopic Property Prediction from First Principles

First principles calculations are instrumental in predicting spectroscopic data, which can aid in the experimental characterization of novel compounds.

Computational NMR Chemical Shift Prediction

The prediction of 1H and 13C NMR chemical shifts through computational methods provides valuable insight into the electronic environment of atomic nuclei within a molecule. However, no published studies were found that report calculated NMR data for this compound.

Vibrational Frequency Calculations for IR Spectral Assignment

Theoretical vibrational frequency calculations are commonly used to complement experimental infrared (IR) spectroscopy by assigning specific vibrational modes to observed absorption bands. There is currently no available research that presents calculated IR spectra for this compound.

Reaction Mechanism Elucidation through Transition State Modeling

Computational modeling of reaction pathways, including the identification of transition states, is a key methodology for understanding reaction mechanisms at a molecular level. No studies detailing the theoretical investigation of reaction mechanisms involving this compound could be located.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics simulations offer a dynamic perspective on molecular behavior, including conformational changes and interactions with solvent molecules. At present, there are no published molecular dynamics studies that have investigated the conformational landscape or solvation properties of this compound.

Advanced Applications and Utilization of 4 Iodophenyl 3 Methylbenzoate in Materials Science and Synthetic Methodologies

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of an iodine atom and an ester functional group on the phenyl rings makes 4-Iodophenyl 3-methylbenzoate (B1238549) a highly useful intermediate in multi-step organic synthesis. The iodine substituent serves as a versatile handle for a variety of cross-coupling reactions, while the ester group can be subjected to hydrolysis, amidation, or reduction to introduce further complexity. This dual functionality allows for sequential and regioselective modifications, providing a clear pathway to elaborate molecules.

The 4-iodophenyl moiety is a classical precursor for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental to the synthesis of complex, multi-substituted aromatic systems. By reacting the iodinated position, chemists can link the 4-Iodophenyl 3-methylbenzoate core to other aromatic, aliphatic, or functionalized fragments, effectively building larger, conjugated systems. For example, coupling with boronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction) can generate biaryl and aryl-alkyne structures, respectively, which are common motifs in pharmaceuticals, agrochemicals, and organic electronic materials. The ester group can be retained throughout these transformations or subsequently converted to a carboxylic acid, alcohol, or amide, further expanding the molecular diversity accessible from this single precursor.

The construction of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems is critical for developing materials with tailored electronic and photophysical properties. nih.gov PAHs are of significant interest for their applications in organic electronics as semiconductors. nih.gov Synthetic strategies for π-extended PAHs often rely on the coupling of pre-functionalized aromatic units. nih.gov The 4-iodophenyl group of the title compound is an ideal starting point for such constructions, enabling its incorporation into larger, planar, or three-dimensional polycyclic frameworks through intramolecular or intermolecular cyclization reactions.

Furthermore, iodo-aromatic compounds are key starting materials in the synthesis of various heterocycles. uni-muenchen.de For instance, derivatives of 4-iodoaniline (B139537) are used to construct imidazolidinone cores, and palladium-catalyzed coupling reactions involving iodinated precursors are standard methods for forming nitrogen- and sulfur-containing heterocycles. vulcanchem.comorganic-chemistry.org The this compound molecule can be envisioned as a building block for complex heterocyclic structures, such as oxadiazoles, by transforming the ester group into a hydrazide and subsequent cyclization. researchgate.net The synthesis of S-heterocycles, including thiazoles and thiadiazoles, also frequently employs halogenated aromatic precursors. organic-chemistry.org

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that guide molecules to self-assemble into larger, ordered structures. This compound possesses key features that make it an excellent candidate for designing self-assembling systems.

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). nih.gov The iodine atom in this compound is an effective halogen bond donor due to its high polarizability. This interaction is increasingly exploited in crystal engineering and materials design. nih.gov

The iodine can form strong and specific interactions with Lewis basic atoms like oxygen and nitrogen present in other molecules. acs.orged.ac.uk Quantum chemical calculations have estimated the complex formation energy for C-I···O contacts to be in the range of 14.2–17.6 kJ/mol, which is a significant interaction strength for directing molecular assembly. acs.org In crystal structures, C-I···N and C-I···O bond angles are typically close to 180°, highlighting the linear and predictable nature of this interaction. ed.ac.ukacs.org This directional control allows this compound to act as a tecton (a building block for supramolecular assembly), organizing other molecules or itself into well-defined one-, two-, or three-dimensional networks. researchgate.net

Table 1: Characteristics of Halogen Bonds Involving Iodophenyl Groups

| Interacting Atoms | Interaction Type | Typical Distance (Å) | Interaction Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| I···N | Halogen Bond | 3.168 | -10.8 | ed.ac.uk |

| I···O | Halogen Bond | 3.045 - 3.067 | 14.2 - 17.6 | acs.orgacs.org |

Data derived from studies on related iodinated aromatic compounds.

Pharmaceutical cocrystals are multi-component crystalline solids held together by non-covalent interactions, which can improve the physicochemical properties of active pharmaceutical ingredients. rsc.org The ability of this compound to participate in multiple types of non-covalent interactions makes it a prime candidate for forming cocrystals.

The molecule can engage in halogen bonding via its iodine atom, hydrogen bonding if the ester is hydrolyzed to a carboxylic acid, and π-π stacking interactions through its aromatic rings. acs.orgresearchgate.net The interplay between these forces can be used to design and construct robust supramolecular synthons—predictable patterns of intermolecular interactions. acs.org Studies on similar molecules, like iodobenzoic acids, show that they readily form cocrystals with pyridine (B92270) derivatives, where the assembly is governed by a synergistic balance between strong O-H···N hydrogen bonds and I···O halogen bonds. acs.org This demonstrates the potential of the this compound scaffold to co-assemble with other molecules to form new crystalline materials with potentially novel properties. Furthermore, the specific geometry and intermolecular forces can lead to the formation of host-guest systems or inclusion compounds, where the supramolecular assembly creates voids that can encapsulate smaller molecules. researchgate.net

Development of Functional Materials and Smart Systems

The unique combination of a polarizable iodine atom, a rigid aromatic core, and an ester group makes this compound a promising building block for functional organic materials. These materials are designed to have specific optical, electronic, or responsive properties.

One significant area of application is in liquid crystals. Research has shown that related Schiff base/ester compounds incorporating a 4-iodophenyl group, such as 4-Iodophenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate, exhibit liquid crystalline phases. mdpi.comsemanticscholar.org The rigid, linear molecular shape, combined with the polarity and polarizability of the iodo-substituent, is conducive to the formation of mesophases (e.g., nematic and smectic) over a wide range of temperatures. semanticscholar.org These materials can respond to external stimuli like electric fields or temperature, making them "smart" systems suitable for use in displays and sensors.

The use of this compound as a precursor for PAHs also connects it to functional materials. nih.gov PAHs are investigated for their semiconducting properties and are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov By incorporating this building block, it is possible to tune the electronic properties, such as the band gap and charge carrier mobility, of the resulting materials.

Table 2: Properties of a Functional Material Derived from an Iodophenyl Benzoate (B1203000) Core

| Compound | Phase Transitions (°C) | Mesophase Type(s) | Yield (%) | Reference |

|---|

Data for a structurally related Schiff base/ester liquid crystal.

Liquid Crystalline Materials (Mesophase Behavior and Structure-Property Relationships)

While direct studies on the liquid crystalline properties of this compound are not extensively documented, its structural motifs are common in known liquid crystals. The behavior of analogous compounds provides significant insight into its potential in this field. The core structure, a phenyl benzoate, is a well-established mesogen (the fundamental unit of a liquid crystal). The properties are heavily influenced by the terminal groups attached to this core.

Research on similar Schiff base/ester compounds, such as 4-Iodophenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate, demonstrates the profound impact of a terminal iodine atom on mesophase behavior. mdpi.com In a series of compounds with different terminal halogen substituents, the iodo-derivative was unique in exhibiting dimorphic behavior, showing both smectic A (SmA) and nematic (N) phases. mdpi.com It also displayed the highest thermal stability for the nematic phase compared to its analogues. mdpi.com This suggests that the large, polarizable iodine atom in this compound could promote specific packing arrangements, potentially leading to the formation of stable, ordered liquid crystalline phases.

The relationship between molecular structure and liquid crystal properties is critical. Key factors include:

Molecular Shape: The elongated, rod-like shape of the phenyl benzoate core is conducive to forming anisotropic liquid crystal phases. in-cosmetics.com

Polarizability: The iodine atom is highly polarizable, which enhances intermolecular dipole-dipole interactions and van der Waals forces, contributing to the stability of mesophases. mdpi.com

Terminal Substituents: The size and electronic nature of terminal groups dictate the type and temperature range of the mesophases. Studies on various terphenyls and biphenyls show that halogen substituents, particularly fluorine and chlorine, are frequently used to induce or modify nematic and smectic phases. researchgate.netresearchgate.net The presence of the terminal iodo group and the methyl group on the benzoic acid ring of this compound would similarly influence its melting point and clearing temperatures (the temperature at which it turns from a liquid crystal to an isotropic liquid).

In one study, the iodo-substituted Schiff base/ester derivative (a more complex analogue) showed a melting point of 75.4 °C and exhibited a smectic phase range of 60.9 °C and a nematic phase range of 45.7 °C. mdpi.com This highlights the potential for iodo-containing phenyl benzoates to possess wide liquid crystal temperature ranges.

Table 1: Mesomorphic Properties of an Analogous Iodo-Substituted Liquid Crystal An interactive data table representing the properties of 4-Iodophenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate, a related compound.

| Property | Value |

| Mesophase Type | Dimorphic (Smectic A, Nematic) |

| Melting Point (°C) | 75.4 mdpi.com |

| Smectic Phase Range (°C) | 60.9 mdpi.com |

| Nematic Phase Stability (°C) | 182.0 mdpi.com |

This data is for an analogous compound and serves to illustrate the potential properties of iodo-substituted phenyl benzoate systems.

Polymer Precursors for Advanced Macromolecules

The this compound molecule is a promising precursor for the synthesis of advanced macromolecules and polymers. The key to this utility lies in the carbon-iodine (C-I) bond on the phenyl ring. Iodoarenes are highly valuable substrates in modern organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds, which are the fundamental reactions in polymerization.

The C-I bond can be readily activated for use in various transition-metal-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst. This is a powerful method for creating new C-C bonds, allowing the iodophenyl group to be incorporated into a polymer backbone. researchgate.net

Heck Coupling: Reaction with an alkene, also catalyzed by palladium, to form a substituted alkene linkage. This can be used to synthesize polymers with conjugated backbones, which often have interesting electronic and optical properties.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium and copper co-catalyst system. This introduces alkyne units into a polymer structure, leading to rigid-rod polymers or materials with tailored electronic properties. researchgate.net